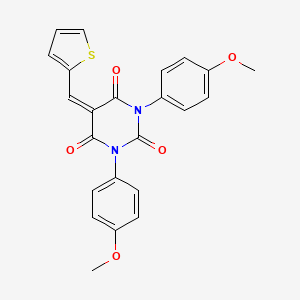

1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, also known as 1,3-BDMT, is a heterocyclic compound that belongs to the class of diazines. It is an important compound in the field of organic chemistry due to its unique structure and wide range of applications. 1,3-BDMT has been studied extensively for its potential use in a variety of fields, including medicine, agriculture, and industrial chemistry.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been involved in synthesis studies, such as its condensation reaction with 2-hydroxybenzaldehyde. This process was noted for the disorder in certain molecular groups and interactions forming infinite chains in the crystal packing (Rivera, Ríos-Motta, & Bolte, 2022).

It has been used in the study of crystal structures and the interaction between its molecular components, such as the non-coplanar arrangement with other ring systems, contributing to the understanding of molecular geometries and intermolecular hydrogen bonding (Devarajegowda et al., 2011).

In-depth crystallographic studies have been conducted to understand the molecular structure and intermolecular interactions, such as C–H⋯O, C–H–N, C–H---π, and π---π interactions, in compounds related to 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione (Gomes et al., 2018).

Chemical Properties and Applications

The compound's derivatives have been investigated for their electrochemical redox properties, which are crucial for understanding their potential applications in electronic and optoelectronic devices (Takahashi et al., 1993).

Studies on the conversion of ketones in heterocyclic spiro compounds with barbituric acid moieties to oxime derivatives involve compounds structurally similar to 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione. These studies contribute to the development of new synthetic methods and understanding reaction mechanisms (Rahman et al., 2013).

Its analogues have been used in developing new hole-transporting materials for perovskite-based solar cell devices, showing the compound's relevance in renewable energy technology (Li et al., 2014).

Propriétés

IUPAC Name |

1,3-bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c1-29-17-9-5-15(6-10-17)24-21(26)20(14-19-4-3-13-31-19)22(27)25(23(24)28)16-7-11-18(30-2)12-8-16/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYURVDTFANBKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2379832.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2379833.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B2379835.png)

![(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379847.png)